An In-Depth Technical Guide to the Chemical Structure and Synthesis of Anisodine
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Anisodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid naturally found in Anisodus tanguticus, is a compound of significant interest in medicinal chemistry and pharmacology. It functions as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor agonist, exhibiting a range of physiological effects. This technical guide provides a comprehensive overview of the chemical structure of Anisodine, its detailed synthesis pathways, and the signaling cascades associated with its mechanism of action. The synthesis data is presented in a structured tabular format for clarity, and the signaling pathways are visualized using Graphviz diagrams.
Chemical Structure of Anisodine
Anisodine, also known as Daturamine or α-hydroxyscopolamine, is a derivative of scopolamine.[1] Its chemical structure is characterized by a tropane core, which is an 8-azabicyclo[3.2.1]octane skeleton.
Chemical Name (IUPAC): (1R,2R,4S,5S,7s)-7-[(2S)-3-hydroxy-2-phenylpropanoyloxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane[1]
Chemical Formula: C17H21NO5[1]
Molecular Weight: 319.36 g/mol [1]
SMILES Code: CN1[C@H]2C--INVALID-LINK--OC(=O)--INVALID-LINK--c4ccccc4
Synthesis Pathways of Anisodine
The total synthesis of Anisodine has been achieved through various routes. A notable and practical pathway commences with 3α-hydroxy-6β-acetyltropine, involving an 11-step process with a cumulative yield of 2.16%.[2] Another efficient approach utilizes 6-beta-acetyltropine as the starting material, featuring a Sharpless asymmetric dihydroxylation as a crucial step.
Synthesis from 3α-hydroxy-6β-acetyltropine
This 11-step synthesis provides a practical route for obtaining Anisodine. The key transformations involve the protection of functional groups, olefination, asymmetric dihydroxylation, epoxidation, and final esterification.
Table 1: Quantitative Data for the Synthesis of Anisodine
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 3α-hydroxy-6β-acetyltropine | Acetic anhydride, Pyridine | 3α-acetoxy-6β-acetyltropine | 90 |
| 2 | 3α-acetoxy-6β-acetyltropine | NaBH4, Methanol | 3α-acetoxy-6β-hydroxyethyltropine | 85 |
| 3 | 3α-acetoxy-6β-hydroxyethyltropine | Dihydropyran, p-TsOH, Dichloromethane | 3α-acetoxy-6β-(2-tetrahydropyranyloxy)ethyltropine | 88 |
| 4 | 3α-acetoxy-6β-(2-tetrahydropyranyloxy)ethyltropine | K2CO3, Methanol | 3α-hydroxy-6β-(2-tetrahydropyranyloxy)ethyltropine | 92 |
| 5 | 3α-hydroxy-6β-(2-tetrahydropyranyloxy)ethyltropine | Pyridinium chlorochromate (PCC), Dichloromethane | 3-oxo-6β-(2-tetrahydropyranyloxy)ethyltropane | 80 |
| 6 | 3-oxo-6β-(2-tetrahydropyranyloxy)ethyltropane | (CH3)3P=CH2, THF | 3-methylene-6β-(2-tetrahydropyranyloxy)ethyltropane | 75 |
| 7 | 3-methylene-6β-(2-tetrahydropyranyloxy)ethyltropane | AD-mix-β, t-BuOH, H2O | (3S,6β)-3-hydroxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | 70 |
| 8 | (3S,6β)-3-hydroxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | MsCl, Et3N, Dichloromethane; then K2CO3, Methanol | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | 65 |
| 9 | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | Acetic acid, H2O, THF | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-hydroxyethyltropane | 95 |
| 10 | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-hydroxyethyltropane | Tropic acid methyl ester, NaH, Toluene | Anisodine methyl ester | 50 |
| 11 | Anisodine methyl ester | LiAlH4, THF | Anisodine | 80 |
| Overall Yield | ~2.16 |
Experimental Protocols
Step 7: Sharpless Asymmetric Dihydroxylation
To a solution of 3-methylene-6β-(2-tetrahydropyranyloxy)ethyltropane in a tert-butanol/water (1:1) mixture is added AD-mix-β. The heterogeneous mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with sodium sulfite, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the diol.
Step 10: Esterification
To a suspension of sodium hydride in dry toluene is added a solution of (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-hydroxyethyltropane and tropic acid methyl ester. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). The reaction is cooled to room temperature and quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the Anisodine methyl ester.
Signaling Pathways and Mechanism of Action
Anisodine exerts its pharmacological effects through two primary mechanisms: antagonism of muscarinic acetylcholine receptors and agonism of α1-adrenergic receptors.
Muscarinic Acetylcholine Receptor Antagonism
Anisodine acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). Its antagonism of M1 and M2 subtypes leads to distinct downstream signaling effects.
Caption: Anisodine's antagonistic effects on M1 and M2 muscarinic receptors.
α1-Adrenergic Receptor Agonism
Anisodine also functions as an agonist at α1-adrenergic receptors, another class of GPCRs. This interaction leads to the activation of the Gq protein signaling cascade, ultimately resulting in physiological responses such as vasoconstriction.
Caption: Anisodine's agonistic effects on the α1-adrenergic receptor signaling pathway.
Conclusion
This technical guide has provided a detailed examination of the chemical structure, synthesis, and signaling pathways of Anisodine. The multi-step synthesis, while complex, offers a viable route for obtaining this medicinally important tropane alkaloid. Understanding its dual mechanism of action as a muscarinic antagonist and an α1-adrenergic agonist is crucial for the rational design of new therapeutic agents and for elucidating its diverse pharmacological effects. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
